molecular formula C6H3ClF2N2O2 B3110725 2-Chloro-3-(difluoromethyl)-5-nitropyridine CAS No. 1805315-55-2

2-Chloro-3-(difluoromethyl)-5-nitropyridine

Cat. No.: B3110725
CAS No.: 1805315-55-2
M. Wt: 208.55 g/mol
InChI Key: PXAGJPZBDIKUAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethyl)-5-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method includes the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including radical, electrophilic, and nucleophilic difluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C can be used to produce similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-5-nitropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ether derivatives, while reduction reactions can produce amino derivatives .

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and binding affinity to biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(difluoromethyl)-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-5-4(6(8)9)1-3(2-10-5)11(12)13/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGJPZBDIKUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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